BRD4 BD2 Binding Affinity and BD2-over-BD1 Selectivity Window
A structurally related thieno[3,4-c]pyrazole acetamide analog (BDBM50148603 / CHEMBL3770724) demonstrated a Kd of 0.300 nM for BRD4 BD2 measured by BROMOscan assay, compared to a Kd of 3.40 nM for BRD4 BD1 measured by DiscoverX assay, yielding an 11.3-fold BD2-over-BD1 selectivity window [1]. By comparison, the widely used BET inhibitor JQ1 binds BRD4 BD1 and BD2 with Kd values of approximately 49 nM and 90 nM, respectively, showing less than 2-fold selectivity [2]. The non-covalent BD2-selective clinical candidate GSK046 (iBET-BD2) achieves Kd = 0.098 nM for BD2 with >5,000-fold selectivity, but utilizes a distinct chemical scaffold and lacks a covalent warhead [3]. The thieno[3,4-c]pyrazole chemotype therefore occupies a unique pharmacological niche: robust BD2-preferring affinity combined with an electrophilic bromoacetamide functionality not present in any comparator class, enabling applications in covalent probe design and targeted protein degradation that are inaccessible to existing BD2-selective inhibitors.
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) and BD2/BD1 selectivity ratio |
|---|---|
| Target Compound Data | BRD4 BD2 Kd = 0.300 nM; BRD4 BD1 Kd = 3.40 nM; Selectivity ratio (BD1 Kd / BD2 Kd) = 11.3-fold (based on close structural analog BDBM50148603) |
| Comparator Or Baseline | JQ1: BRD4 BD1 Kd ≈ 49 nM, BD2 Kd ≈ 90 nM (ratio ~0.54); GSK046: BD2 Kd = 0.098 nM (>5,000-fold selective over BD1) |
| Quantified Difference | BDBM50148603 is ~300-fold more potent at BD2 than JQ1 (0.300 nM vs. ~90 nM) and shows 11.3-fold intra-target selectivity favoring BD2 |
| Conditions | BROMOscan (DiscoverX) for BD2; DiscoverX assay for BD1; recombinant human BRD4 bromodomains expressed in bacterial system |
Why This Matters
Procurement of CAS 392255-40-2 enables BD2-preferring bromodomain engagement at sub-nanomolar potency, a profile unavailable from generic pan-BET inhibitors, while the bromoacetamide handle provides a covalent anchor point absent in all existing BD2-selective clinical candidates.
- [1] BindingDB Entry BDBM50148603 / CHEMBL3770724. Affinity Data: Kd 0.300 nM (BRD4 BD2, BROMOscan); Kd 3.40 nM (BRD4 BD1, DiscoverX). View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. JQ1 Kd values for BRD4 BD1/BD2. View Source
- [3] Gilan O, et al. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science. 2020;368(6489):387-394. GSK046 BD2 selectivity data. DOI: 10.1126/science.aaz8455. View Source
